Cas no 73278-91-8 ({3-(Piperidin-1-yl)methylphenyl}methanol)

3-(ピペリジン-1-イル)メチルフェニルメタノールは、有機合成化学において有用な中間体として機能する化合物です。ピペリジン環とベンジルアルコール構造を併せ持つ特徴的な骨格を有し、医薬品や機能性材料の合成前駆体としての応用が期待されます。本化合物の利点として、反応性の高いヒドロキシル基を有するため、エステル化やエーテル化などの誘導体化が容易に行える点が挙げられます。また、ピペリジン環の存在により、脂溶性の調整や分子間相互作用の制御が可能です。これらの特性から、創薬研究分野における構造活性相関の探索や、新規生理活性物質の開発において重要な役割を果たすことができます。

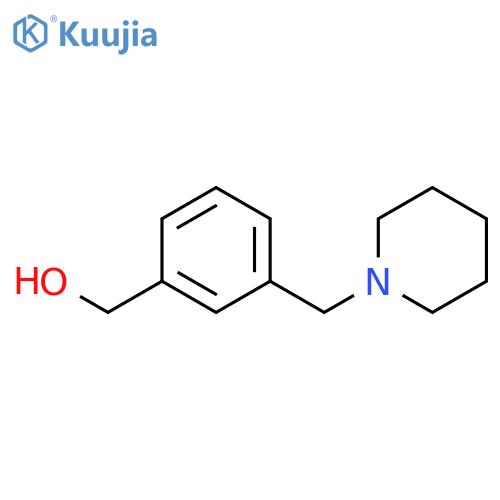

73278-91-8 structure

商品名:{3-(Piperidin-1-yl)methylphenyl}methanol

{3-(Piperidin-1-yl)methylphenyl}methanol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,3-(1-piperidinylmethyl)-

- [3-(piperidin-1-ylmethyl)phenyl]methanol

- [3-(piperidinomethyl)phenyl]methanol

- (3-(piperidinomethyl)phenyl)methanol

- (3-Piperidin-1-ylmethyl-phenyl)-methanol

- [3-(piperidylmethyl)phenyl]methan-1-ol

- 3-(1-piperidinomethyl)benzyl alcohol

- 3-(1-piperidinylmethyl)benzenemethanol

- 3-(1-piperidylmethyl)-benzyl alcohol

- 3-piperidinomethylbenzylalcohol

- FT-0748881

- SCHEMBL3742515

- AKOS000320974

- MS-22330

- 73278-91-8

- MFCD07772858

- (3-(Piperidin-1-ylmethyl)phenyl)methanol

- NZKXLHGCZWDXGE-UHFFFAOYSA-N

- EN300-253718

- DTXSID50428215

- {3-[(piperidin-1-yl)methyl]phenyl}methanol

- DB-074682

- {3-(Piperidin-1-yl)methylphenyl}methanol

-

- MDL: MFCD07772858

- インチ: InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2

- InChIKey: NZKXLHGCZWDXGE-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)CC2=CC(=CC=C2)CO

計算された属性

- せいみつぶんしりょう: 205.14700

- どういたいしつりょう: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

- 密度みつど: 1.082

- ゆうかいてん: 67 °C

- ふってん: 324.3°C at 760 mmHg

- フラッシュポイント: 150.8°C

- 屈折率: 1.57

- PSA: 23.47000

- LogP: 2.10270

- じょうきあつ: 0.0±0.7 mmHg at 25°C

{3-(Piperidin-1-yl)methylphenyl}methanol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

{3-(Piperidin-1-yl)methylphenyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-253718-0.25g |

{3-[(piperidin-1-yl)methyl]phenyl}methanol |

73278-91-8 | 95% | 0.25g |

$85.0 | 2024-06-19 | |

| abcr | AB224874-1g |

[3-(Piperidinomethyl)phenyl]methanol; . |

73278-91-8 | 1g |

€252.10 | 2024-04-16 | ||

| TRC | P994255-500mg |

{3-[(Piperidin-1-yl)methyl]phenyl}methanol |

73278-91-8 | 500mg |

$ 210.00 | 2022-06-03 | ||

| TRC | P994255-1g |

{3-[(Piperidin-1-yl)methyl]phenyl}methanol |

73278-91-8 | 1g |

$ 320.00 | 2022-06-03 | ||

| Enamine | EN300-253718-0.05g |

{3-[(piperidin-1-yl)methyl]phenyl}methanol |

73278-91-8 | 95% | 0.05g |

$40.0 | 2024-06-19 | |

| Enamine | EN300-253718-1.0g |

{3-[(piperidin-1-yl)methyl]phenyl}methanol |

73278-91-8 | 95% | 1.0g |

$172.0 | 2024-06-19 | |

| 1PlusChem | 1P00FDML-1g |

[3-(PIPERIDINOMETHYL)PHENYL]METHANOL |

73278-91-8 | 95% | 1g |

$328.00 | 2025-02-27 | |

| Enamine | EN300-253718-5g |

{3-[(piperidin-1-yl)methyl]phenyl}methanol |

73278-91-8 | 95% | 5g |

$714.0 | 2023-09-14 | |

| Aaron | AR00FDUX-100mg |

[3-(PIPERIDINOMETHYL)PHENYL]METHANOL |

73278-91-8 | 95% | 100mg |

$108.00 | 2023-12-13 | |

| A2B Chem LLC | AH16701-100mg |

(3-(Piperidin-1-ylmethyl)phenyl)methanol |

73278-91-8 | 95% | 100mg |

$99.00 | 2024-04-19 |

{3-(Piperidin-1-yl)methylphenyl}methanol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

73278-91-8 ({3-(Piperidin-1-yl)methylphenyl}methanol) 関連製品

- 91271-61-3((2-(Piperidin-1-ylmethyl)phenyl)methanol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73278-91-8){3-(Piperidin-1-yl)methylphenyl}methanol

清らかである:99%

はかる:5g

価格 ($):421.0